4-(6-(4-(2-methoxyphenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine
Description
The compound 4-(6-(4-(2-methoxyphenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine is a heterocyclic molecule featuring a pyrazolo[3,4-d]pyrimidine core substituted with a morpholine group at position 4 and a 4-(2-methoxyphenyl)piperazine moiety at position 4. The pyrazolo[3,4-d]pyrimidine scaffold is well-documented for its pharmacological relevance, including antitumor, antiviral, and kinase-inhibitory activities . The morpholine ring enhances solubility and bioavailability, while the 2-methoxyphenylpiperazine substituent may influence receptor selectivity and binding affinity .
Properties
IUPAC Name |
4-[6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O2/c1-25-19-16(15-22-25)20(27-11-13-30-14-12-27)24-21(23-19)28-9-7-26(8-10-28)17-5-3-4-6-18(17)29-2/h3-6,15H,7-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIQWUQTNIEMJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)N3CCN(CC3)C4=CC=CC=C4OC)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound, also known as F2031-1084, is the KRAS G12C-GDP . KRAS mutations are the predominant oncogenic drivers in multiple indications including non-small cell lung carcinoma (NSCLC), colorectal carcinoma (CRC), and pancreatic ductal adenocarcinoma (PDAC).
Mode of Action
F2031-1084 is a highly potent and specific KRAS G12C-GDP macrocyclic inhibitor. It interacts with its target by binding to the GDP-loaded form of G12C mutant KRAS. This covalent modification provides a strategy for targeting mutant-specific KRAS.
Biochemical Pathways
The compound affects the pathways related to the KRAS G12C-GDP . The KRAS protein plays a crucial role in the RAS/MAPK pathway, which is involved in cell proliferation, differentiation, and survival. Mutations in KRAS can lead to the continuous activation of this pathway, promoting uncontrolled cell growth and cancer development.
Pharmacokinetics
The compound exhibits a favorable preclinical potency, pharmacokinetics (PK), pharmacodynamics (PD), efficacy, off-target, and tolerability profile. It has once-daily (QD) oral dosing potential with a projected clinical dose that compares favorably to approved competitors. The significantly lower dose projection along with superior off-target profile puts F2031-1084 in a position to differentiate in the clinic regarding dose/pill burden, potential for drug-drug interactions (DDIs), and/or risks associated with drug-induced liver injury (DILI) in a combination setting.
Result of Action
The molecular and cellular effects of F2031-1084’s action are seen in its ability to inhibit the activity of the KRAS G12C-GDP, thereby potentially halting the uncontrolled cell growth seen in various cancers. This can lead to a decrease in tumor size and potentially halt the progression of the disease.
Biochemical Analysis
Biochemical Properties
It has been found that compounds with similar structures have shown affinity towards alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors (GPCRs) and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine.
Cellular Effects
Based on the known interactions of structurally similar compounds with alpha1-adrenergic receptors, it can be hypothesized that F2031-1084 may influence cell function by modulating these receptors
Molecular Mechanism
Compounds with similar structures have been found to interact with alpha1-adrenergic receptors These interactions could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Biological Activity
The compound 4-(6-(4-(2-methoxyphenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, target interactions, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure comprising:
- A pyrazolo[3,4-d]pyrimidine core
- A piperazine ring
- A morpholine moiety
This structural diversity contributes to its potential biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Alpha1-adrenergic receptors : The compound exhibits affinity for these receptors, which are involved in several physiological processes such as vasoconstriction and blood pressure regulation.
- Enzyme inhibition : Preliminary studies suggest that it may inhibit certain kinases involved in cancer cell proliferation and survival pathways.
Biological Activity Overview
The compound has been investigated for several biological activities:
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit the growth of:
- HepG2 (liver cancer)
- MDA-MB-231 (breast cancer) with IC50 values indicating potent activity at micromolar concentrations .
Neuropharmacological Effects
The piperazine component suggests potential use in treating neurological disorders. Compounds with similar structures have been noted for their anxiolytic and antidepressant effects, likely due to their modulation of neurotransmitter systems.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of related pyrazolo compounds against the MDA-MB-231 cell line, revealing promising results with IC50 values as low as 1.4 μM for certain derivatives .
- Kinase Inhibition : Another investigation focused on the inhibitory effects on specific kinases implicated in tumor growth. The findings indicated that modifications at the morpholine position significantly enhanced binding affinity and selectivity towards target kinases .
- ADME-Tox Properties : Computational predictions have suggested favorable absorption, distribution, metabolism, excretion (ADME), and toxicity profiles for this compound, indicating its potential as a drug candidate .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Core Structure Variations
The pyrazolo[3,4-d]pyrimidine core is shared among several analogs (Table 1). For example:
- 1-(4-Methylbenzyl)-4-[4-(2-methylphenyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine () replaces morpholine with a 4-methylbenzyl group.
- 4-(4-Benzhydryl-1-piperazinyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine () substitutes the 2-methoxyphenyl group with a benzhydryl moiety, which may enhance lipophilicity and alter receptor binding due to steric bulk .
Table 1. Structural Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Piperazine Substituent Modifications
The 4-(2-methoxyphenyl)piperazine group in the target compound is critical for receptor interaction. Key comparisons include:
Pharmacokinetic and Pharmacodynamic Profiles
- Morpholine-Containing Derivatives: The target compound’s morpholine group likely improves aqueous solubility compared to non-polar analogs (e.g., benzhydryl or benzyl substituents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
